

Spectroscopic Data for 2-Bromo-N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-N-methylaniline**

Cat. No.: **B1330608**

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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **2-Bromo-N-methylaniline** (CAS No. 6832-87-7), a vital intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a simple presentation of data, this guide offers insights into the experimental methodologies, the rationale behind instrumental choices, and the interpretation of the spectral features that define the molecule's structure and electronic environment. All protocols and interpretations are grounded in established scientific principles to ensure trustworthiness and reproducibility.

Introduction and Compound Profile

2-Bromo-N-methylaniline is a substituted aromatic amine with the chemical formula C_7H_8BrN . Its structure, featuring a bromine atom ortho to an N-methylamino group on a benzene ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and benzimidazole derivatives.^[1] Accurate and unambiguous structural confirmation is paramount for its use in regulated and research environments. Spectroscopic techniques provide the necessary tools for this confirmation, each offering a unique perspective on the molecule's atomic and electronic structure.

This guide delves into the three primary spectroscopic methods used for the characterization of such organic molecules:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.
- Infrared (IR) Spectroscopy: To identify the functional groups present.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural motifs.

Compound Properties:

Property	Value	Source
Molecular Formula	C ₇ H ₈ BrN	PubChem[2]
Molecular Weight	186.05 g/mol	Sigma-Aldrich[3]
Appearance	Colorless oil	-
Boiling Point	107-109 °C at 12 mmHg	Sigma-Aldrich[3]
Density	1.589 g/mL at 25 °C	Sigma-Aldrich[3]
Refractive Index	n _{20/D} 1.6070	Sigma-Aldrich[3]

Safety Information: **2-Bromo-N-methylaniline** is harmful if swallowed (Acute Toxicity 4, Oral) and requires careful handling in a laboratory setting.[3][4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[3] All work should be conducted in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For **2-Bromo-N-methylaniline**, both ¹H (proton) and ¹³C (carbon-13) NMR provide definitive information about the arrangement of atoms.

¹H and ¹³C NMR Data

The following data were obtained in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds due to its ability to dissolve a wide range of

samples and its single deuterium signal that can be used for field-frequency locking by the spectrometer.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **2-Bromo-N-methylaniline** in CDCl_3 .

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling (J, Hz)	Assignment
^1H NMR	7.46	dd, $J = 7.9, 1.4$ Hz	Ar-H (H6)
7.25	s (broad)	N-H	
6.67	dd, $J = 8.1, 1.1$ Hz	Ar-H (H3)	
6.64 – 6.57	m	Ar-H (H4, H5)	
2.93	s	-N-CH ₃	
^{13}C NMR	145.97	-	Ar-C-N (C1)
132.28	-	Ar-CH (C6)	
128.56	-	Ar-CH (C4)	
117.60	-	Ar-CH (C5)	
110.74	-	Ar-CH (C3)	
109.62	-	Ar-C-Br (C2)	
30.61	-	-N-CH ₃	

Data sourced from a supporting information document for a scientific publication.[\[5\]](#)

Interpretation and Causality

- ^1H NMR: The aromatic region (6.5-7.5 ppm) shows distinct signals for the four protons on the benzene ring. The downfield shift of the proton at 7.46 ppm is consistent with its position adjacent to the electronegative bromine atom. The N-methyl group appears as a sharp singlet at 2.93 ppm, integrating to three protons. The broad singlet at 7.25 ppm is characteristic of the N-H proton, with its broadness resulting from quadrupole broadening and potential chemical exchange.

- ^{13}C NMR: The spectrum displays six distinct aromatic carbon signals, confirming the dissymmetry of the ring. The carbon attached to the nitrogen (C1) is significantly deshielded (145.97 ppm) due to the electron-withdrawing nature of the nitrogen atom. Conversely, the carbon bonded to bromine (C2) is found at a relatively upfield position (109.62 ppm), an effect often observed for carbons bearing heavy halogens (the "heavy-atom effect"). The methyl carbon signal appears at 30.61 ppm, a typical value for an N-methyl group.

Experimental Protocol: NMR Spectroscopy

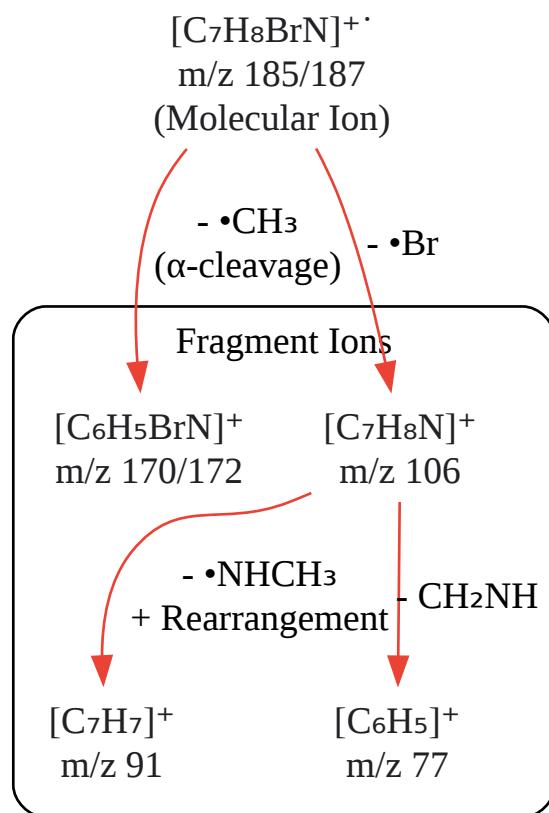
The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a liquid sample like **2-Bromo-N-methylaniline**.

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-Bromo-N-methylaniline** in ~ 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS).
 - Rationale: CDCl_3 is a versatile solvent that minimally interferes with the spectrum. TMS serves as the internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically $\sim 4\text{-}5$ cm).
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve high homogeneity, which is critical for sharp, well-resolved peaks.
- Data Acquisition:

- ^1H Spectrum: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
- ^{13}C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 128-1024) is typically required.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Perform phase and baseline corrections to the resulting spectrum.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.



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